SR147778 exerts its effects by binding to the CB1 cannabinoid receptor, blocking the binding of endogenous cannabinoids and synthetic agonists like CP 55,940 [(1R,3R,4R)-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-4-(3-hydroxypropyl)cyclohexan-1-ol]. [, ] This antagonism inhibits downstream signaling pathways associated with CB1 activation, such as the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase. []
Limited information on the physical and chemical properties of SR147778 is available in the provided papers. It is noted that SR147778 displays nanomolar affinity for both the rat brain and human CB1 recombinant receptors (Ki = 0.56 and 3.5 nM, respectively). [] It also exhibits low affinity for both the rat spleen and human CB2 receptors (Ki = 400 nM). [] Furthermore, SR147778 shows no affinity for over 100 other targets investigated (IC50 > 1 μM). []
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: